molecular formula C9H5N3O2 B14611436 [1,3]Oxazolo[4,5-c][1,7]naphthyridin-2(3H)-one CAS No. 59851-78-4

[1,3]Oxazolo[4,5-c][1,7]naphthyridin-2(3H)-one

Katalognummer: B14611436
CAS-Nummer: 59851-78-4
Molekulargewicht: 187.15 g/mol
InChI-Schlüssel: WBLRDORZPJGLNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1,3]Oxazolo[4,5-c][1,7]naphthyridin-2(3H)-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes both oxazole and naphthyridine moieties, making it a versatile scaffold for the development of new chemical entities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]Oxazolo[4,5-c][1,7]naphthyridin-2(3H)-one typically involves the cyclization of appropriately substituted precursors. One common method includes the reaction of 2-aminonicotinic acid with glyoxal in the presence of a suitable catalyst. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

[1,3]Oxazolo[4,5-c][1,7]naphthyridin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often facilitated by

Eigenschaften

CAS-Nummer

59851-78-4

Molekularformel

C9H5N3O2

Molekulargewicht

187.15 g/mol

IUPAC-Name

3H-[1,3]oxazolo[4,5-c][1,7]naphthyridin-2-one

InChI

InChI=1S/C9H5N3O2/c13-9-12-7-4-11-6-3-10-2-1-5(6)8(7)14-9/h1-4H,(H,12,13)

InChI-Schlüssel

WBLRDORZPJGLNO-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC2=NC=C3C(=C21)OC(=O)N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.